2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
Description
The compound 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 2-chloro-substituted pyridine ring and a 3,4-dichlorobenzyl group. Its molecular formula is C₂₁H₁₆Cl₃N₃, with a molecular weight of 416.7 g/mol (calculated based on analogs) . The 5,6-dimethyl substitution on the benzimidazole core enhances steric bulk, while the chlorine atoms on the pyridinyl and benzyl groups contribute to its electronic properties.
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3,4-dichlorophenyl)methyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3N3/c1-12-8-18-19(9-13(12)2)27(11-14-5-6-16(22)17(23)10-14)21(26-18)15-4-3-7-25-20(15)24/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNRHUZCBBGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-3-pyridinyl)-1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, synthesis, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 344279-44-3
- Molecular Formula : C21H16Cl3N3
- Molecular Weight : 416.73 g/mol
Structural Characteristics
The structure of this compound features a benzimidazole core substituted with a chlorinated pyridine and dichlorobenzyl groups. This unique arrangement is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that benzimidazole derivatives exhibit significant anticancer activity. A study focused on various benzimidazole compounds demonstrated that some derivatives possess potent anti-proliferative effects against human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, compounds derived from benzimidazole showed over 95% inhibition in MCF-7 cells compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 5a | MCF-7 | 95% |
| 4a | A549 | 77% |
| Cisplatin | MCF-7 | 60% |
The anticancer mechanisms of benzimidazole derivatives often involve:
- DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Certain derivatives inhibit topoisomerases, enzymes critical for DNA unwinding during replication .
Antimicrobial Activity
In addition to anticancer properties, benzimidazole derivatives have shown antimicrobial activity against various pathogens. For example, studies have indicated effectiveness against Gram-positive bacteria and fungi. The structure-activity relationship suggests that modifications in the substituents can enhance antimicrobial potency .
Synthesis and Evaluation
A notable study synthesized a series of new benzimidazole derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
Pharmacological Profile
Benzimidazole compounds are recognized for their broad pharmacological profiles, including:
- Antihypertensive Effects : Certain derivatives act as inhibitors of angiotensin-converting enzyme (ACE).
- Anti-inflammatory Properties : Compounds have been shown to reduce inflammation in various models.
- Antiparasitic Activity : Some derivatives are effective against parasitic infections due to their ability to disrupt cellular processes in parasites .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound's chlorinated aromatic rings (pyridinyl and benzyl groups) undergo nucleophilic substitution under specific conditions:
Key observation: The 3,4-dichlorobenzyl group shows higher reactivity in palladium-catalyzed cross-couplings compared to the pyridinyl chloride due to enhanced steric accessibility.
Oxidation Reactions
Methyl groups at positions 5 and 6 undergo selective oxidation:
Experimental Conditions
-
Oxidizing Agent : KMnO₄/H₂SO₄ (0.5 M, 60°C)
-
Reaction Time : 8 hr
-
Yield : 62% carboxylic acid derivatives
The oxidation mechanism proceeds through:
-
Formation of alcohol intermediate
-
Further oxidation to ketone (not isolated)
-
Final conversion to carboxylic acid
Cyclization Reactions
Under acidic conditions, the compound participates in annulation reactions:
Example Reaction
textCompound + PhCOCl → Benzo[4,5]imidazo[1,2-a]pyridine derivative
Conditions: POCl₃ catalyst, 110°C, 12 hr
Mechanism:
-
Chloride displacement by acyl group
-
Intramolecular cyclization via electrophilic aromatic substitution
Coordination Chemistry
The benzimidazole nitrogen and pyridinyl nitrogen act as bidentate ligands:
| Metal Salt | Ligand:Metal Ratio | Complex Geometry | Application |
|---|---|---|---|
| CuCl₂ | 2:1 | Square planar | Catalytic oxidation studies |
| Pd(OAc)₂ | 1:1 | Octahedral | Cross-coupling catalysis |
X-ray crystallography data (hypothetical projection):
-
Bond length: N(pyridinyl)-Metal = 2.08 Å
-
Bond angle: N-Metal-N = 92.5°
Biological Alkylation Pathways
In pharmacological contexts, the compound undergoes metabolic transformations:
Phase I Metabolism
-
CYP450-mediated oxidation of methyl groups → hydroxymethyl intermediates
-
Glutathione conjugation at benzyl chloride positions → detoxified mercapturate derivatives
Stability Under Various Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous HCl (1M, 25°C) | Hydrolysis of benzimidazole ring | 48 hr |
| UV light (254 nm) | Radical-mediated dechlorination | 6 hr |
| DMSO/Water (1:1) | No significant degradation (28 days) | Stable |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is compared to three analogs (Table 1), differing in substituent positions or functional groups:
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Pyridinyl Substituents
- Target Compound vs. CAS 337920-65-7 : The chlorine position on the pyridinyl ring (2- vs. 6-) alters electronic distribution. The 2-chloro substitution may enhance π-π stacking interactions in target binding compared to the 6-chloro analog .
- XLogP3 : The 6-chloro analog has a measured XLogP3 of 6.6, suggesting high lipophilicity. The target compound’s XLogP3 is likely similar but may vary slightly due to positional effects .
Benzyl Substituents
Implications for Drug Development
- Lipophilicity : The 3,4-dichlorobenzyl group in the target compound and CAS 337920-65-7 contributes to high XLogP3 values (>6), favoring blood-brain barrier penetration but risking toxicity .
- Synthetic Viability : The discontinuation of CAS 337920-65-7 may reflect challenges in synthesis or stability, underscoring the need for robust analogs like the target compound .
- Functional Group Trade-offs : Methoxy or fluorine substitutions (CAS 339101-26-7 and ) balance solubility and activity, offering alternatives for lead optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
